N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex acetamide derivative featuring three heterocyclic motifs: a furan ring, a pyrazole ring, and a benzoxazolone moiety. This compound’s design integrates pharmacophores known for diverse biological activities, including binding to the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation . The benzoxazolone scaffold is critical for TSPO affinity, while the furan and pyrazole groups may enhance metabolic stability and selectivity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(12-21-13-5-1-2-6-16(13)26-18(21)24)19-11-14(15-7-3-10-25-15)22-9-4-8-20-22/h1-10,14H,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOSUUKIBSAGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety, a pyrazole ring, and a benzo[d]oxazole structure, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 324.34 g/mol.
Mechanisms of Biological Activity
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound has significant antimicrobial properties, particularly against various bacterial strains. Its mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. It may induce apoptosis through the activation of caspase pathways or by disrupting cell cycle progression.
- Anti-inflammatory Effects : As a human neutrophil elastase inhibitor, it can modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases such as COPD (Chronic Obstructive Pulmonary Disease).
- Antifungal Activity : The compound has demonstrated efficacy against fungal pathogens, suggesting its potential use in treating fungal infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds within the same structural class:
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide | Contains thiazole instead of oxazole | Human neutrophil elastase inhibitor |
| 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine | Pyrazole with furan substitution | Antimicrobial and anticancer |
| Pyrazole derivatives | Various substitutions on pyrazole ring | Antibacterial, antifungal, anticancer |
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology evaluated the anticancer effects of similar pyrazole derivatives against various cancer cell lines. The results indicated that compounds with furan and pyrazole motifs exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Anti-inflammatory Properties
Research highlighted the role of this compound as an inhibitor of neutrophil elastase. In vitro assays demonstrated a reduction in elastase activity by over 60%, indicating its potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structural Differences: PBPA replaces the furan and pyrazole substituents with bis(pyridin-2-ylmethyl)amino and phenyl groups.
- Functional Impact : The pyridine groups in PBPA enhance chelation properties, making it suitable for bifunctional SPECT ligand applications. However, the bulkier structure may reduce blood-brain barrier penetration compared to the target compound .
- Synthesis : PBPA is synthesized via amide coupling, similar to the target compound, but requires additional steps for pyridine incorporation .
NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Differences : NBMP substitutes the furan-pyrazole-ethyl chain with a naphthalene group.
- Functional Impact : The naphthalene moiety improves lipophilicity, enhancing bioavailability and plasma clearance. NBMP’s preclinical studies show reduced intersubject variability in TSPO binding compared to earlier ligands .
Benzimidazole-Pyrazole Acetamide Derivatives
Compounds such as N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 31) share the acetamide linkage but feature benzimidazole instead of benzoxazolone.
- Functional Impact : These derivatives exhibit inhibitory activity against unspecified targets, but the absence of benzoxazolone likely shifts their biological profile away from TSPO binding .
- Synthesis : Utilizes EDCI/HOBt-mediated coupling, a method applicable to the target compound’s acetamide formation .
Furan-Containing Acetamides
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamide
- Structural Differences : This compound replaces pyrazole and benzoxazolone with a triazole-thione and sulfanyl group.
- Functional Impact : Demonstrates anti-exudative activity in rats, suggesting furan’s role in modulating inflammation. However, the triazole-thione may limit CNS penetration compared to the target compound’s benzoxazolone .
- Synthesis : Synthesized via alkylation of α-chloroacetamides, a route less relevant to the target compound’s heterocyclic assembly .
Data Tables
Table 1. Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
